molecular formula C11H7N3O B6493744 4-(pyridin-3-yloxy)pyridine-2-carbonitrile CAS No. 1270881-54-3

4-(pyridin-3-yloxy)pyridine-2-carbonitrile

Cat. No.: B6493744
CAS No.: 1270881-54-3
M. Wt: 197.19 g/mol
InChI Key: HNSLYXPXSBRDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pyridin-3-yloxy)pyridine-2-carbonitrile is an organic compound with the molecular formula C11H7N3O It consists of a pyridine ring substituted with a nitrile group at the 2-position and a pyridin-3-yloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile typically involves the reaction of 3-hydroxypyridine with 2-chloropyridine-4-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-3-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitrile group can be targeted for nucleophilic substitution reactions.

    Oxidation and reduction: The pyridine rings can participate in oxidation and reduction reactions.

    Coupling reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the nitrile group can yield amides or amines, while oxidation of the pyridine rings can produce pyridine N-oxides.

Scientific Research Applications

4-(pyridin-3-yloxy)pyridine-2-carbonitrile has several applications in scientific research:

    Medicinal chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

    Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological studies: It serves as a probe or ligand in studies involving pyridine-binding proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yloxy)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrile group and pyridine rings can interact with various biological molecules through hydrogen bonding, π-π interactions, and coordination with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyridin-2-yloxy)pyridine-2-carbonitrile
  • 4-(pyridin-4-yloxy)pyridine-2-carbonitrile
  • 4-(pyridin-3-yloxy)pyridine-3-carbonitrile

Uniqueness

4-(pyridin-3-yloxy)pyridine-2-carbonitrile is unique due to the specific positioning of the nitrile group and the pyridin-3-yloxy substituent. This arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds. The specific electronic and steric effects imparted by this structure can lead to unique interactions with biological targets and other molecules .

Properties

IUPAC Name

4-pyridin-3-yloxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-9-6-10(3-5-14-9)15-11-2-1-4-13-8-11/h1-6,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSLYXPXSBRDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=NC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-2-pyridine carbonitrile (1.0 g, 7.2 mmol, 1.0 eq), 3-hydroxypyridine (686 mg, 7.21 mmol, 1.00 eq) and K2CO3 (1.2 g, 8.7 mmol, 1.2 eq) were dissolved in DMF (10 mL) and heated in a microwave for 15 minutes at 150° C. The reaction was cooled, diluted with EtOAc and washed with H2O (3×). The organic layer was dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 1.32 g (93%) of the title compound as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 8.62 (d, J=5.8 Hz, 1H), 8.56 (m, 2H), 7.79 (d, J=2.4 Hz, 1H), 7.75 (dt, J=8.4, 1.4 Hz, 1H), 7.55 (dd, J=8.3, 4.7 Hz, 1H), 7.27 (dd, J=5.7, 2.4 Hz, 1H); ES-MS [M+1]+: 198.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
686 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.